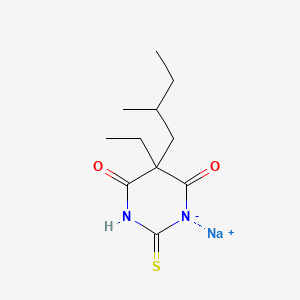
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate is a chemical compound belonging to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound is a derivative of thiobarbituric acid, where the oxygen atom in the barbituric acid structure is replaced by a sulfur atom. This modification imparts unique properties to the compound, making it useful in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate typically involves the reaction of thiourea with diethyl malonate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiobarbiturate ring. The final product is obtained by introducing the 5-ethyl-5-(2-methylbutyl) substituent through alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiobarbiturate ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The hydrogen atoms on the barbiturate ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiobarbiturates with different functional groups.
科学的研究の応用
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as an anesthetic and sedative agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The overall effect is sedation and hypnosis.
類似化合物との比較
Similar Compounds
- Sodium 5-ethyl-5-(3-methylbutyl)-2-thiobarbiturate
- Sodium 5-ethyl-5-(1-methylbutyl)-2-thiobarbiturate
- Sodium 5-ethyl-5-(2-methylpropyl)-2-thiobarbiturate
Uniqueness
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate is unique due to its specific substituent pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it may exhibit different potency, duration of action, and side effect profiles. The presence of the 2-methylbutyl group can influence its binding affinity to the GABA receptor and its metabolic stability.
特性
CAS番号 |
73681-03-5 |
|---|---|
分子式 |
C11H17N2NaO2S |
分子量 |
264.32 g/mol |
IUPAC名 |
sodium;5-ethyl-5-(2-methylbutyl)-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-7(3)6-11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChIキー |
ZAGWPBAEIVPYPW-UHFFFAOYSA-M |
正規SMILES |
CCC(C)CC1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


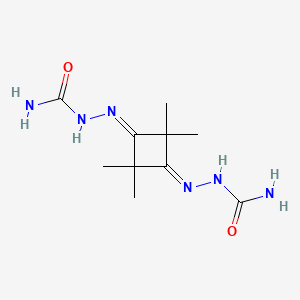
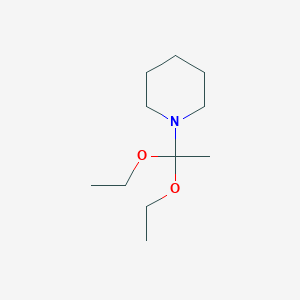

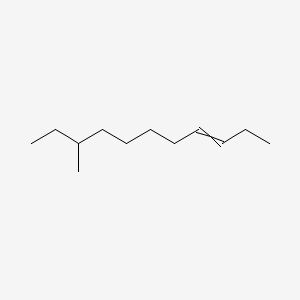
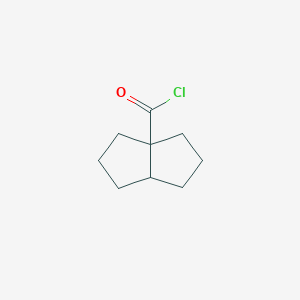
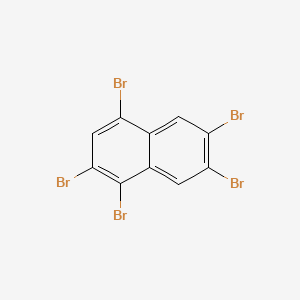
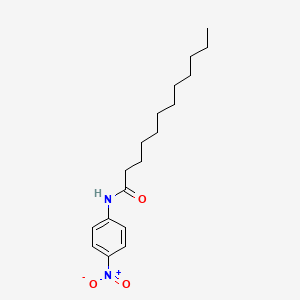
![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)

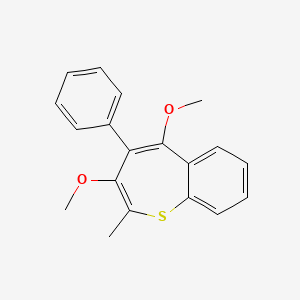
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)
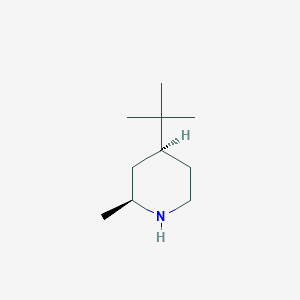
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)

